Acrylic acid isoamyl ester

Catalog No.
S1896097
CAS No.
4245-35-6
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylic acid isoamyl ester

CAS Number

4245-35-6

Product Name

Acrylic acid isoamyl ester

IUPAC Name

3-methylbutyl prop-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-4-8(9)10-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3

InChI Key

ZVYGIPWYVVJFRW-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C=C

Canonical SMILES

CC(C)CCOC(=O)C=C
  • Polymer Synthesis

    Acrylic Acid Isoamyl Ester is an ester derivative of Acrylic Acid, which is a common monomer used in the production of various polymers. The ester group can influence the properties of the resulting polymer, potentially leading to the development of novel materials with specific characteristics. Researchers might explore its use in the synthesis of hydrogels, resins, or coatings [].

  • Fragrance Research

    Isoamyl Acrylate possesses a fruity odor, making it a potential candidate for fragrance research. Scientists might investigate its use as a fragrance component or a precursor molecule for the synthesis of more complex aroma chemicals.

  • Organic Chemistry Research

    As a relatively simple molecule with reactive functional groups (acrylate and ester), Isoamyl Acrylate could serve as a substrate for various organic chemistry reactions. Researchers might employ it in studies on reaction mechanisms, catalyst development, or the synthesis of other organic compounds.

Acrylic acid isoamyl ester is an organic compound with the chemical formula C₈H₁₄O₂. It is classified as an ester derived from acrylic acid and isoamyl alcohol. This compound appears as a colorless liquid with a characteristic odor and is known for its reactivity due to the presence of both an ester functional group and a double bond. Acrylic acid isoamyl ester is utilized in various industrial applications, particularly in the production of polymers and coatings due to its ability to undergo polymerization.

, primarily due to its functional groups:

  • Esterification: The reaction between acrylic acid and isoamyl alcohol leads to the formation of acrylic acid isoamyl ester and water. This process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
    Acrylic Acid+Isoamyl AlcoholAcrylic Acid Isoamyl Ester+Water\text{Acrylic Acid}+\text{Isoamyl Alcohol}\rightarrow \text{Acrylic Acid Isoamyl Ester}+\text{Water}
  • Polymerization: Acrylic acid isoamyl ester can undergo radical polymerization, forming long-chain polymers. The double bond in the acrylic group allows for this process, making it useful in creating various polymeric materials.
  • Addition Reactions: The double bond may also participate in addition reactions, where other reagents can add across the double bond, altering the molecular structure.

Acrylic acid isoamyl ester can be synthesized through several methods:

  • Direct Esterification: The most common method involves reacting acrylic acid with isoamyl alcohol in the presence of an acid catalyst. This method typically requires heating to promote reaction efficiency.
  • Transesterification: This method involves exchanging the alcohol component of another acrylate with isoamyl alcohol, which can be useful in modifying existing esters into acrylic acid isoamyl ester.
  • Oxidative Alkoxylation: Recent advancements have explored using oxidative alkoxylation processes to synthesize various acrylic esters under mild conditions using catalysts like selenium-modified microgels .

Acrylic acid isoamyl ester has several applications across different industries:

  • Polymer Production: It is widely used in making polymers for coatings, adhesives, and sealants due to its ability to form stable long-chain structures.
  • Textile Industry: Employed in textile treatments and finishes.
  • Cosmetics: Utilized in formulations for its emulsifying properties.
  • Adhesives: Acts as a key component in adhesive formulations due to its bonding capabilities.

Studies focusing on the interactions of acrylic acid isoamyl ester with other compounds indicate that it can influence polymer properties when copolymerized with other monomers. Interaction studies often explore its compatibility with various solvents and additives used in industrial applications, which can affect its performance characteristics such as adhesion, flexibility, and durability.

Acrylic acid isoamyl ester shares similarities with other acrylate esters but has unique characteristics owing to its specific structure. Here are some comparable compounds:

Compound NameChemical FormulaCharacteristics
Acrylic AcidC₃H₄O₂A colorless liquid; highly reactive; used as a monomer for polymers.
Ethyl AcrylateC₅H₈O₂Used in coatings and adhesives; lower viscosity compared to acrylic acid isoamyl ester.
Butyl AcrylateC₆H₁₀O₂Commonly used in adhesives; offers flexibility and durability.
Methyl AcrylateC₄H₆O₂A volatile liquid; used as a monomer for copolymers; has a lower boiling point than acrylic acid isoamyl ester.

Uniqueness of Acrylic Acid Isoamyl Ester: Its longer carbon chain provides enhanced hydrophobic properties compared to shorter acrylates, making it particularly useful in applications requiring water resistance or improved adhesion to non-polar surfaces.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (95.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4245-35-6

Wikipedia

2-Propenoic acid, 3-methylbutyl

Dates

Modify: 2023-08-16

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